3-(anilinomethylene)-2-benzofuran-1(3H)-one
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Overview
Description
3-(Anilinomethylene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an anilinomethylene group attached to the benzofuran core
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-(anilinomethylene)-2-benzofuran-1(3H)-one can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound. Additionally, the compound’s stability could be affected by factors such as light exposure and storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinomethylene)-2-benzofuran-1(3H)-one typically involves the condensation of 2-benzofuran-1(3H)-one with aniline in the presence of a suitable catalyst. One common method involves the use of acetic acid as a solvent and a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethylene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring or the anilinomethylene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuran-1(3H)-one: The parent compound without the anilinomethylene group.
3-(Phenylmethylene)-2-benzofuran-1(3H)-one: A similar compound with a phenylmethylene group instead of an anilinomethylene group.
3-(Benzylidene)-2-benzofuran-1(3H)-one: Another related compound with a benzylidene group.
Uniqueness
3-(Anilinomethylene)-2-benzofuran-1(3H)-one is unique due to the presence of the anilinomethylene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, leading to unique biological activities compared to other benzofuran derivatives.
Properties
IUPAC Name |
3-(phenyliminomethyl)-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-13-9-5-4-8-12(13)14(18-15)10-16-11-6-2-1-3-7-11/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOEVXMFYPIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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